molecular formula C20H34N2O2 B6044616 N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide

N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide

Cat. No. B6044616
M. Wt: 334.5 g/mol
InChI Key: FUHDNWVXLNTJIC-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme, GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. GABA is an important neurotransmitter that plays a key role in regulating brain activity and mood.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. It has also been shown to reduce drug-seeking behavior in animal models, suggesting a potential use in the treatment of addiction. However, the long-term effects of N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide on brain function and behavior are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase, which allows for precise manipulation of GABA levels in the brain. However, one limitation of using N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its potential toxicity and side effects, which must be carefully monitored in animal studies.

Future Directions

There are several potential future directions for research on N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to increase GABA levels in the brain. Further research is needed to fully understand the long-term effects of N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide on brain function and behavior, as well as its potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide involves the reaction of N-methyl-3-piperidone with cyclohexylmagnesium bromide, followed by the addition of N-cyclohexylcarbonyl chloride. The resulting compound is then treated with methylamine to produce N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. This synthesis method has been optimized for high yield and purity, and the final product is typically obtained in crystalline form.

Scientific Research Applications

N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-21(18-10-6-3-7-11-18)20(24)17-12-13-19(23)22(15-17)14-16-8-4-2-5-9-16/h16-18H,2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHDNWVXLNTJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2CCC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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